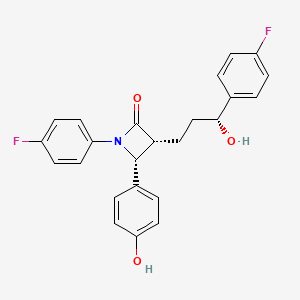

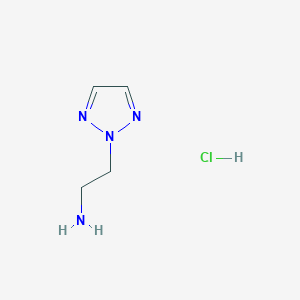

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride

Vue d'ensemble

Description

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the synthesis of various chemicals and have applications in different fields .

Synthesis Analysis

While specific synthesis methods for “1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride” are not available, furan derivatives can be synthesized through various methods. For example, 2-acetyl-5-methylfuran can be formed from glucose and glycine by the Maillard reaction .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, furfural can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined using various techniques. For example, the density, boiling point, and melting point can be determined experimentally .Applications De Recherche Scientifique

Postoperative Pain Management

- Ketamine hydrochloride, structurally related to 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride, is recognized for its anesthetic and analgesic properties. It's especially noted for the role of NMDA receptors in processing nociceptive input, sparking renewed clinical interest in NMDA receptor antagonists like ketamine for acute postoperative pain management. Low-dose ketamine, defined as <2 mg/kg intramuscularly or ≤20 µg/kg per min intravenously, has been found effective in improving postoperative pain management and reducing opioid-related adverse effects when used with local anesthetics, opioids, or other analgesic agents (Schmid, Sandler, & Katz, 1999).

Understanding Hepatotoxicity in Phytomedicine

- The study highlights the hepatotoxicity risks associated with certain herbal ingredients in phytomedicine, particularly those containing amine or furan heterocycle groups. It stresses the importance of in vivo hepatotoxicity screening or clinical implications for herb-drug interactions when using mechanism-based inhibitors from phytomedicine containing these substructures (Wang et al., 2016).

Evaluating Chemical Leaching from Containers

- A study focusing on the leaching of chemicals from PET and recycled PET containers into beverages found that furan and 2-methyl-1,3-dioxolane concentrations decreased as the percent of recycled content increased, highlighting how recycling PET can alter the leachables profile and emphasizing the need for further research in this area to conduct a comprehensive human health risk assessment (Steimel et al., 2022).

Fuel Component Research

- Research on introducing promising fuel components to enhance the anti-knock quality of gasoline recognized furan mixtures as one of the five promising components for producing environmentally friendly high-octane motor gasoline. The study underscores the importance of these components in reducing harmful exhaust emissions and addressing major global issues like energy shortage and environmental degradation (Abdellatief et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(furan-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-6(2)8(9)7-4-3-5-10-7;/h3-6,8H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYIKJLXIRLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)

![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)

![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)